3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
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Overview
Description
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazolo[4,3-c]pyridine ring system. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1-methylpyrazole with a suitable pyridine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and reduced analogs. These products can exhibit different biological activities and properties .
Scientific Research Applications
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- Tert-butyl 3-bromo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H10BrN3/c1-11-6-2-3-9-4-5(6)7(8)10-11/h9H,2-4H2,1H3 |
InChI Key |
LYWHWQIAEMDTGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)Br |
Origin of Product |
United States |
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